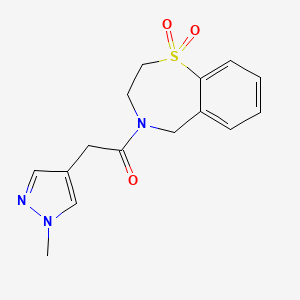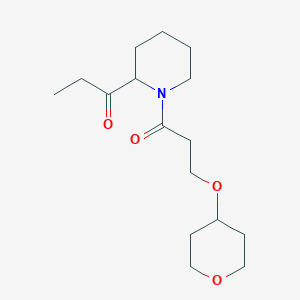![molecular formula C14H19NO3 B6971563 1-[1-[2-(Furan-3-yl)acetyl]piperidin-2-yl]propan-1-one](/img/structure/B6971563.png)
1-[1-[2-(Furan-3-yl)acetyl]piperidin-2-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-[2-(Furan-3-yl)acetyl]piperidin-2-yl]propan-1-one is a complex organic compound that features a furan ring, a piperidine ring, and a propanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[2-(Furan-3-yl)acetyl]piperidin-2-yl]propan-1-one typically involves multiple steps, starting with the preparation of the furan-3-yl acetic acid. This is followed by its conversion to the corresponding acyl chloride, which is then reacted with piperidine to form the intermediate compound. The final step involves the addition of a propanone group under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-[2-(Furan-3-yl)acetyl]piperidin-2-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the propanone moiety.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-[1-[2-(Furan-3-yl)acetyl]piperidin-2-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[1-[2-(Furan-3-yl)acetyl]piperidin-2-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The piperidine ring may enhance the compound’s binding affinity and specificity, while the propanone group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[1-[2-(Furan-2-yl)acetyl]piperidin-2-yl]propan-1-one
- 1-[1-[2-(Thiophen-3-yl)acetyl]piperidin-2-yl]propan-1-one
- 1-[1-[2-(Pyridin-3-yl)acetyl]piperidin-2-yl]propan-1-one
Uniqueness
1-[1-[2-(Furan-3-yl)acetyl]piperidin-2-yl]propan-1-one is unique due to the presence of the furan-3-yl group, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with different heterocyclic rings, such as thiophene or pyridine, and can result in different biological activities and chemical reactivity.
Propiedades
IUPAC Name |
1-[1-[2-(furan-3-yl)acetyl]piperidin-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-13(16)12-5-3-4-7-15(12)14(17)9-11-6-8-18-10-11/h6,8,10,12H,2-5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBFAIJXNJNRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCCN1C(=O)CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-[2-(2-methylpropyl)oxan-3-yl]acetamide](/img/structure/B6971498.png)

![2-[[4-(dimethylamino)phenyl]sulfonylamino]-N,N-dimethylacetamide](/img/structure/B6971522.png)
![3-bromo-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)pyridine-4-carboxamide](/img/structure/B6971526.png)
![4-[4-[Methyl-(1-methylpyrazol-3-yl)sulfamoyl]phenyl]-4-oxobutanoic acid](/img/structure/B6971531.png)
![1-[2-(5-Bromo-2-pyrrolidin-1-ylanilino)acetyl]imidazolidin-2-one](/img/structure/B6971539.png)
![2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-1-morpholin-4-ylethanone](/img/structure/B6971550.png)

![2-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-6-yl)amino]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B6971557.png)
![3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B6971562.png)
![[2-[(1-Cyclopentylpyrazol-3-yl)methylamino]phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B6971564.png)
![1-[1-(4-Ethylpyridine-2-carbonyl)piperidin-2-yl]propan-1-one](/img/structure/B6971572.png)
![3-(3,5-dimethylpyrazol-1-yl)-1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one](/img/structure/B6971581.png)
![4-bromo-N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-5-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B6971584.png)
